Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl group and a tert-butyl group attached to a benzoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate typically involves the esterification of 2-hydroxy-5-(tert-butyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate involves its reactivity towards various chemical reagents. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a reactive intermediate that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-5-(tert-butyl)benzoate
- Methyl 2-((tert-butoxycarbonyl)oxy)-4-(tert-butyl)benzoate
- Methyl 2-((tert-butoxycarbonyl)oxy)-3-(tert-butyl)benzoate
Uniqueness
Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate is unique due to the specific positioning of the tert-butoxycarbonyl and tert-butyl groups on the benzoate ring. This unique structure imparts distinct reactivity and properties compared to its analogs, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C17H24O5 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl 5-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C17H24O5/c1-16(2,3)11-8-9-13(12(10-11)14(18)20-7)21-15(19)22-17(4,5)6/h8-10H,1-7H3 |
InChI Key |
WQCFBZVNRKOKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.